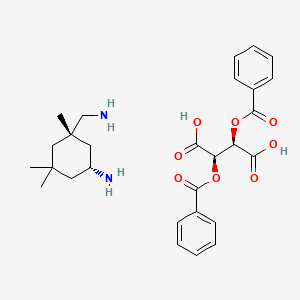
(1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine (2R,3R)-2,3-bis(benzoyloxy)succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine (2R,3R)-2,3-bis(benzoyloxy)succinate is a complex organic molecule It consists of two distinct parts: a cyclohexane derivative with an aminomethyl group and a butanedioic acid derivative with dibenzoyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine involves several steps. One common method starts with the cyclohexane derivative, which undergoes a series of reactions to introduce the aminomethyl group. The reaction conditions typically involve the use of strong bases and nucleophiles to facilitate the substitution reactions.
The synthesis of (2R,3R)-2,3-dibenzoyloxybutanedioic acid involves the esterification of butanedioic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The use of flow microreactors can enhance the efficiency and sustainability of the process by providing better control over reaction conditions and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the dibenzoyloxy groups to hydroxyl groups, resulting in the formation of butanediol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Hydroxyl derivatives, butanediol derivatives
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential pharmaceutical applications.
Biology
In biological research, the compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the dibenzoyloxy groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine
- (2R,3R)-2,3-dibenzoyloxybutanedioic acid
- (1R,3S)-3-(Hydroxymethyl)-3,5,5-trimethylcyclohexan-1-amine
- (2R,3R)-2,3-dihydroxybutanedioic acid
Uniqueness
The unique combination of the cyclohexane derivative and the butanedioic acid derivative in this compound provides a distinct set of chemical and biological properties. The presence of both aminomethyl and dibenzoyloxy groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
918963-28-7 |
|---|---|
Molecular Formula |
C28H36N2O8 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(1R,3S)-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;(2R,3R)-2,3-dibenzoyloxybutanedioic acid |
InChI |
InChI=1S/C18H14O8.C10H22N2/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-9(2)4-8(12)5-10(3,6-9)7-11/h1-10,13-14H,(H,19,20)(H,21,22);8H,4-7,11-12H2,1-3H3/t13-,14-;8-,10-/m11/s1 |
InChI Key |
RLBZDNSMMNKGJB-CWPSWZSLSA-N |
SMILES |
CC1(CC(CC(C1)(C)CN)N)C.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Isomeric SMILES |
C[C@]1(C[C@@H](CC(C1)(C)C)N)CN.C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC1(CC(CC(C1)(C)CN)N)C.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


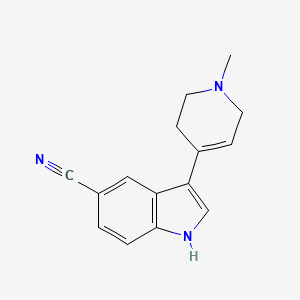
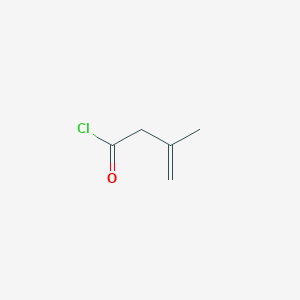
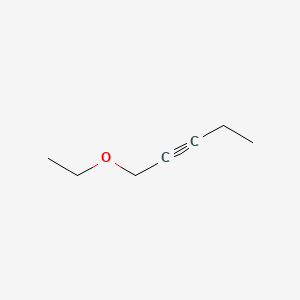
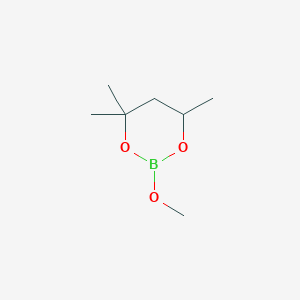
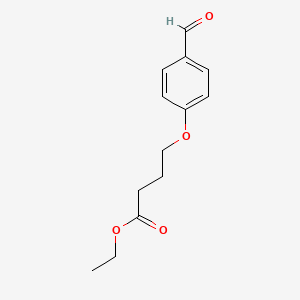

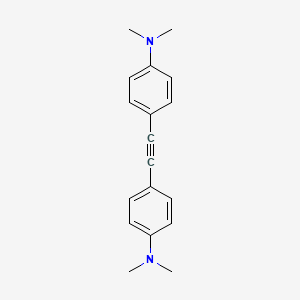
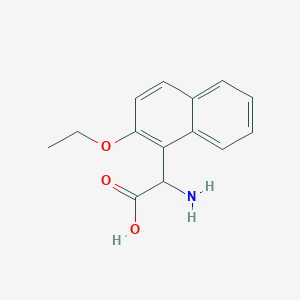
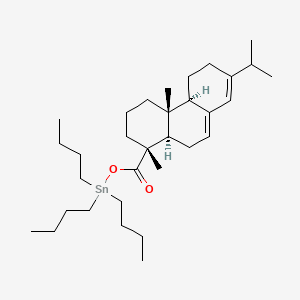
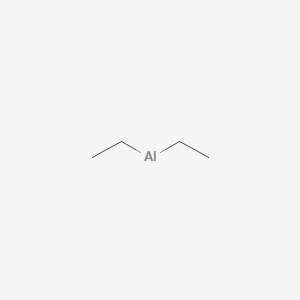

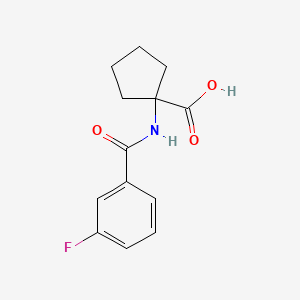
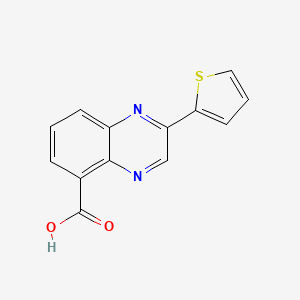
![3-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid](/img/structure/B1628414.png)
